molecular formula C8H15ClN4O B11717101 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B11717101
M. Wt: 218.68 g/mol
InChI Key: KEBSKCOOXSBUCC-HHQFNNIRSA-N
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Description

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the triazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. For example, the synthesis may involve the use of methoxylation agents and triazole-forming reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives .

Scientific Research Applications

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and triazole derivatives, such as:

Uniqueness

What sets 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride apart is its specific stereochemistry and the presence of both a methoxypyrrolidine and a triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15ClN4O

Molecular Weight

218.68 g/mol

IUPAC Name

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H/t6-,7+;/m1./s1

InChI Key

KEBSKCOOXSBUCC-HHQFNNIRSA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2)OC.Cl

Origin of Product

United States

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